Cas no 2172181-93-8 (2-[1-(1-cyclopropylethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid)
![2-[1-(1-cyclopropylethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid structure](https://ja.kuujia.com/scimg/cas/2172181-93-8x500.png)
2-[1-(1-cyclopropylethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid 化学的及び物理的性質
名前と識別子
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- 2-[1-(1-cyclopropylethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid
- 2172181-93-8
- EN300-1599342
-
- インチ: 1S/C11H17N3O3/c1-7(8-3-4-8)14-10(6-17-2)9(12-13-14)5-11(15)16/h7-8H,3-6H2,1-2H3,(H,15,16)
- InChIKey: XGTJAIDZPWSKSJ-UHFFFAOYSA-N
- ほほえんだ: O(C)CC1=C(CC(=O)O)N=NN1C(C)C1CC1
計算された属性
- せいみつぶんしりょう: 239.12699141g/mol
- どういたいしつりょう: 239.12699141g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 283
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0
2-[1-(1-cyclopropylethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1599342-1.0g |
2-[1-(1-cyclopropylethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid |
2172181-93-8 | 1g |
$1785.0 | 2023-06-04 | ||
Enamine | EN300-1599342-0.1g |
2-[1-(1-cyclopropylethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid |
2172181-93-8 | 0.1g |
$1572.0 | 2023-06-04 | ||
Enamine | EN300-1599342-2.5g |
2-[1-(1-cyclopropylethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid |
2172181-93-8 | 2.5g |
$3501.0 | 2023-06-04 | ||
Enamine | EN300-1599342-0.05g |
2-[1-(1-cyclopropylethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid |
2172181-93-8 | 0.05g |
$1500.0 | 2023-06-04 | ||
Enamine | EN300-1599342-0.5g |
2-[1-(1-cyclopropylethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid |
2172181-93-8 | 0.5g |
$1714.0 | 2023-06-04 | ||
Enamine | EN300-1599342-10.0g |
2-[1-(1-cyclopropylethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid |
2172181-93-8 | 10g |
$7681.0 | 2023-06-04 | ||
Enamine | EN300-1599342-0.25g |
2-[1-(1-cyclopropylethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid |
2172181-93-8 | 0.25g |
$1642.0 | 2023-06-04 | ||
Enamine | EN300-1599342-5.0g |
2-[1-(1-cyclopropylethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid |
2172181-93-8 | 5g |
$5179.0 | 2023-06-04 |
2-[1-(1-cyclopropylethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid 関連文献
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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2. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
2-[1-(1-cyclopropylethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acidに関する追加情報
Research Brief on 2-[1-(1-cyclopropylethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid (CAS: 2172181-93-8)
Recent studies have highlighted the growing interest in the compound 2-[1-(1-cyclopropylethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid (CAS: 2172181-93-8), a novel triazole derivative with potential applications in medicinal chemistry. This compound, characterized by its unique cyclopropyl and methoxymethyl functional groups, has been investigated for its pharmacological properties, particularly in the context of enzyme inhibition and anti-inflammatory activity. The structural complexity of this molecule offers a promising scaffold for drug development, and recent research has focused on optimizing its synthesis and evaluating its biological efficacy.
One of the key advancements in the study of this compound is its synthesis via click chemistry, which allows for efficient and modular construction of the triazole core. Researchers have reported improved yields and purity through optimized reaction conditions, including the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method not only enhances the scalability of production but also facilitates the introduction of diverse substituents, enabling structure-activity relationship (SAR) studies to refine its therapeutic potential.
In vitro studies have demonstrated that 2-[1-(1-cyclopropylethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid exhibits significant inhibitory activity against specific enzymes involved in inflammatory pathways. For instance, it has shown promise as a cyclooxygenase-2 (COX-2) inhibitor, with selectivity over COX-1, suggesting its potential as a safer anti-inflammatory agent with reduced gastrointestinal side effects. Additionally, preliminary data indicate its ability to modulate other targets, such as phosphodiesterases (PDEs), which are implicated in a range of diseases, including cardiovascular disorders and neurodegenerative conditions.
Further investigations into the pharmacokinetic properties of this compound have revealed favorable absorption and distribution profiles, although challenges remain in optimizing its metabolic stability and half-life. Advanced formulations, such as prodrug strategies or nanoparticle-based delivery systems, are being explored to enhance its bioavailability and target specificity. These efforts are supported by computational modeling and molecular docking studies, which provide insights into the binding interactions and mechanistic pathways of the compound.
The therapeutic potential of 2-[1-(1-cyclopropylethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid extends beyond inflammation, with emerging evidence suggesting its utility in oncology. Preclinical models have indicated its ability to induce apoptosis in certain cancer cell lines, possibly through the modulation of apoptotic signaling pathways. However, further validation in animal models and clinical trials is necessary to confirm these findings and assess its safety profile.
In conclusion, 2-[1-(1-cyclopropylethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid represents a promising candidate for drug development, with its versatile pharmacological properties and synthetic accessibility. Ongoing research aims to address the remaining challenges in its optimization and translation into clinical applications. This compound exemplifies the innovative approaches in modern medicinal chemistry, where rational design and multidisciplinary collaboration drive the discovery of novel therapeutics.
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